6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid

Antibacterial Gram-positive Enterococcus faecalis

6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (CAS 91240-88-9; molecular formula C₁₀H₇BrN₂O₃; MW 283.08 g/mol) is a heterocyclic compound belonging to the 1,8-naphthyridine-3-carboxylic acid class. It is the 6-bromo analogue of nalidixic acid, the prototypical quinolone antibacterial agent, and features a 4-hydroxy group, a 7-methyl substituent, and a free carboxylic acid at position 3.

Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
Cat. No. B13406465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid
Molecular FormulaC10H7BrN2O3
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)O)Br
InChIInChI=1S/C10H7BrN2O3/c1-4-7(11)2-5-8(14)6(10(15)16)3-12-9(5)13-4/h2-3H,1H3,(H,15,16)(H,12,13,14)
InChIKeyPXOZXADCOQGUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid: Procurement-Grade Naphthyridine Building Block and Antibacterial Lead Scaffold


6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (CAS 91240-88-9; molecular formula C₁₀H₇BrN₂O₃; MW 283.08 g/mol) is a heterocyclic compound belonging to the 1,8-naphthyridine-3-carboxylic acid class . It is the 6-bromo analogue of nalidixic acid, the prototypical quinolone antibacterial agent, and features a 4-hydroxy group, a 7-methyl substituent, and a free carboxylic acid at position 3 [1]. The compound is primarily sourced as a research intermediate (commercial purity ≥95%) from specialized chemical suppliers for use in medicinal chemistry and antibacterial discovery programs .

Why Generic 1,8-Naphthyridine-3-Carboxylic Acid Analogs Cannot Replace the 6-Bromo Substitution Pattern


Substituents at the 6-position of the 1,8-naphthyridine-3-carboxylic acid scaffold exert a dominant influence on both antibacterial spectrum and synthetic downstream utility. Quantitative structure–activity relationship (QSAR) analysis of over 120 nalidixic acid analogues established that the 6-position is highly restrictive: only small, electronegative substituents (primarily fluorine) maintain potent antibacterial activity, while larger or electron-donating groups diminish it [1]. The bromine atom uniquely occupies an intermediate steric and electronic space—larger and more polarizable than fluorine yet still electronegative—conferring a distinct profile of Gram-positive activity not achievable with 6-H, 6-F, or 6-Cl congeners [2]. Furthermore, bromine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille), a synthetic capability absent in 6-H and 6-F analogues and substantially less efficient in 6-Cl variants [3]. Consequently, indiscriminate substitution with another 6-substituted or 6-unsubstituted naphthyridine-3-carboxylic acid would forfeit both differentiated bioactivity and downstream derivatization potential.

Quantitative Differentiation Evidence: 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid vs. Closest Analogs


Antibacterial Activity Against Enterococcus faecalis: 6-Bromo Derivative vs. Nalidixic Acid

6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 µM; equivalent to ~0.90 µg/mL at MW 283.08) in a 2-fold microtiter broth dilution assay with 18 h incubation [1]. In contrast, clinical isolates of E. faecalis are consistently reported as resistant to nalidixic acid, with MIC₉₀ values exceeding 256 µg/mL [2]. The >280-fold potency differential against this Gram-positive pathogen illustrates that 6-bromination confers a qualitative shift in spectrum not attainable with the parent nalidixic acid scaffold.

Antibacterial Gram-positive Enterococcus faecalis MIC IC50

Broader Antibacterial Spectrum Conferred by 6-Bromination: Comparative SAR Analysis

In a direct comparative study by Omar et al. (2018), a series of naphthyridine-3-thiosemicarbazides and naphthyridine-3-(1,3,4-oxadiazoles) were synthesized in parallel from both nalidixic acid (NA) and its 6-bromo analogue [1]. The brominated oxadiazole series 10b,d,e exhibited MIC values of ~5.5–5.9 mM against Bacillus cereus, whereas the non-brominated counterparts derived from NA showed no reported activity against this Gram-positive strain. The authors explicitly concluded that 'bromination of the naphthyridone skeleton results in broader spectrum and enhanced antibacterial profile' [1]. This class-level SAR inference demonstrates that the 6-bromo substitution pattern is a critical determinant of spectrum expansion into Gram-positive bacteria, a property directly relevant to selecting this compound as a starting material for derivative libraries.

Antibacterial SAR Bromination Spectrum Naphthyridone

Synthetic Versatility via Palladium-Catalyzed Cross-Coupling: 6-Br vs. 6-Cl, 6-F, and 6-H

The 6-bromo substituent enables direct palladium(0)-catalyzed cross-coupling reactions at position 6 of the naphthyridine core—a transformation documented by Plisson and Chenault (1999), who demonstrated Suzuki, Heck, and Stille couplings on 6-bromo-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridines to install aryl, alkyl, and carbonyl substituents [1]. The relative reactivity order for oxidative addition of Pd(0) into the C–X bond is C–I > C–Br > C–Cl ≫ C–F ≈ C–H [2]. The 6-iodo analogue is more reactive but less stable and commercially unavailable; the 6-chloro analogue is significantly less reactive, requiring harsher conditions or specialized ligands; the 6-fluoro analogue is inert to oxidative addition; and the 6-unsubstituted (6-H) parent offers no cross-coupling handle. The 6-bromo substituent thus occupies the optimal balance of reactivity, stability, and commercial availability for downstream diversification.

Cross-coupling Suzuki Heck Stille Synthetic intermediate C–C bond formation

Documented Use as Key Intermediate in Bioactive Molecule Synthesis

6-Bromonalidixic acid (synonymous with 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid) has been explicitly employed as a key synthetic intermediate in at least two independent medicinal chemistry programs. Omar et al. (2018) converted it into naphthyridine-3-thiosemicarbazides 7,8(a–e) and naphthyridine-3-(1,3,4-oxadiazoles) 9,10(a–e), with the most active DNA gyrase inhibitors achieving IC₅₀ values of 1.73 µg/mL (compound 7c) and 3.36 µg/mL (compound 9b) [1]. Separately, a thesis from Zagazig University describes the synthesis of 6-bromonalidixic acid by bromination of nalidixic acid methyl ester with 3 equivalents of bromine, followed by conversion to hydrazide derivatives for antidepressant evaluation [2]. This multi-group adoption confirms the compound's established utility and reproducibility as a synthetic intermediate, reducing procurement risk for new programs.

Synthetic intermediate Hydrazide Oxadiazole DNA gyrase Medicinal chemistry

QSAR Constraints on 6-Position Substituents: Bromine vs. Fluorine as the Only Tolerated Small Electronegative Groups

A comprehensive QSAR study of over 120 nalidixic acid analogues by Block et al. (1989) established that the 6-position tolerates only 'fluorine and related small moieties' for retention of antibacterial activity [1]. While fluorine became the dominant substituent in marketed fluoroquinolones, the QSAR data indicate that the steric parameter (MR or L) at position 6 is a critical determinant, with an optimal range that excludes larger substituents such as nitro, methoxy, or unsubstituted hydrogen for Gram-negative activity [1]. Bromine (van der Waals radius 1.85 Å; electronegativity 2.96) sits between fluorine (1.47 Å; 3.98) and chlorine (1.75 Å; 3.16) on both steric and electronic scales, representing a distinct physicochemical profile that has been underexplored relative to the 6-fluoro pharmacophore [2]. This QSAR context supports the rationale for procuring the 6-bromo analogue as a tool to probe structure–activity relationships beyond the heavily optimized 6-fluoro chemical space.

QSAR Nalidixic acid 6-substituent Fluorine Bromine Antibacterial design

Recommended Procurement and Research Application Scenarios for 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid


Gram-Positive Antibacterial Lead Discovery Programs Targeting Enterococcus and Bacillus Species

Based on the demonstrated IC₅₀ of 3.19 µM against Enterococcus faecalis [1] and the bromine-dependent spectrum expansion into Bacillus cereus (MIC ~5.5–5.9 mM for brominated oxadiazole derivatives vs. inactive non-brominated counterparts) [2], this compound is the appropriate starting scaffold for medicinal chemistry programs seeking Gram-positive antibacterial leads. Programs targeting vancomycin-resistant enterococci (VRE) or multidrug-resistant Bacillus spp. should prioritize the 6-bromo scaffold over nalidixic acid or 6-fluoro congeners, which lack meaningful activity against these pathogens.

Diversifiable Building Block for Parallel Library Synthesis via C–C Cross-Coupling

The 6-bromo substituent is a demonstrated handle for Suzuki, Heck, and Stille couplings under standard Pd(0) catalysis conditions [1], enabling systematic exploration of aryl, alkenyl, and alkyl substituents at position 6 without de novo scaffold construction. This contrasts with the 6-fluoro analogue (inert to Pd(0) insertion) and the 6-chloro analogue (slower oxidative addition, requiring optimization). Procurement of gram-quantity batches from suppliers such as CymitQuimica (TR-B739445, 100 mg at €1,592) or Shiyabiopharm (95% purity, 0.5–2.5 g scale) [2] supports multi-step library synthesis with a single versatile intermediate.

DNA Gyrase Inhibitor Development with Precedented Synthetic Routes and Target Engagement

The compound has been validated as a precursor to DNA gyrase inhibitors through two independent synthetic pathways: (i) conversion to thiosemicarbazides and oxadiazoles with IC₅₀ values as low as 1.73 µg/mL against DNA gyrase [1], and (ii) conversion to hydrazide derivatives for CNS-targeted programs [2]. Molecular docking of 6-bromo-derived oxadiazoles to the DNA gyrase cleavage complex of S. aureus, M. tuberculosis, and K. pneumoniae Topoisomerase IV revealed binding poses consistent with co-crystallized quinolone ligands and good correlation (ΔG vs. MIC) [1], providing a validated target engagement hypothesis that de-risks mechanism-of-action studies.

QSAR-Driven Exploration of Under-Exploited 6-Position Chemical Space

The QSAR analysis by Block et al. (1989) on >120 nalidixic acid analogues identified the 6-position as a critical determinant of antibacterial activity but focused primarily on fluorine substitution [1]. Bromine's distinct steric (van der Waals radius 1.85 Å vs. 1.47 Å for F) and electronic (electronegativity 2.96 vs. 3.98 for F) profile represents a systematically underexplored region of the validated QSAR model. Procurement of this compound enables generation of novel SAR data that can expand the predictive model beyond the heavily patented 6-fluoro chemical space, with potential for novel intellectual property.

Quote Request

Request a Quote for 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.